molecular formula C12H14ClNO B2759401 2-Chloro-N-(3-phenylcyclobutyl)acetamide CAS No. 2411257-80-0

2-Chloro-N-(3-phenylcyclobutyl)acetamide

Cat. No.: B2759401
CAS No.: 2411257-80-0
M. Wt: 223.7
InChI Key: UTAQWVJAZCIGBZ-XYPYZODXSA-N
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Description

2-Chloro-N-(3-phenylcyclobutyl)acetamide is an organic compound with the molecular formula C12H14ClNO This compound features a chloroacetamide group attached to a phenyl-substituted cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-phenylcyclobutyl)acetamide typically involves the reaction of 3-phenylcyclobutanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-phenylcyclobutanamine+chloroacetyl chlorideThis compound+HCl\text{3-phenylcyclobutanamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-phenylcyclobutanamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-phenylcyclobutyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used (e.g., azide, thiocyanate derivatives).

    Hydrolysis: The major products are 3-phenylcyclobutanamine and chloroacetic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

2-Chloro-N-(3-phenylcyclobutyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-phenylcyclobutyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to modifications in the activity or function of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • 2-Chloro-N-(3-cyanophenyl)acetamide
  • 2-Chloro-N-(3-methoxybenzyl)acetamide

Uniqueness

2-Chloro-N-(3-phenylcyclobutyl)acetamide is unique due to the presence of the phenyl-substituted cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-(3-phenylcyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-12(15)14-11-6-10(7-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAQWVJAZCIGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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